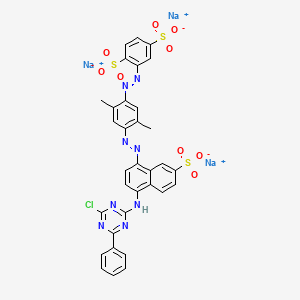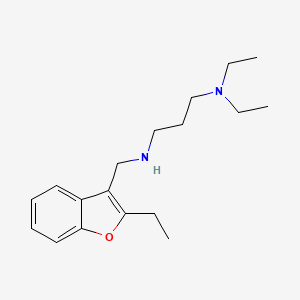
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are known for their versatile applications in organic synthesis and medicinal chemistry due to their unique structural properties and reactivity . This compound, in particular, features an amino group at the 4-position, a methyl group at the 1-position, and a phenyl group at the 5-position, making it a valuable scaffold for various chemical and pharmaceutical applications.
Métodos De Preparación
The synthesis of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- can be achieved through several synthetic routes. One common method involves the cyclocondensation of hydrazines with carbonyl compounds. For instance, the reaction of methylhydrazine with acetylenic ketones in ethanol can yield the desired pyrazole derivative . Industrial production methods often employ multicomponent reactions and transition-metal catalysts to enhance yield and selectivity .
Análisis De Reacciones Químicas
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate, leading to the formation of corresponding pyrazole derivatives.
Reduction: Reduction reactions using agents like sodium borohydride can convert the compound into its reduced forms.
Common reagents used in these reactions include molecular iodine, hydrazines, and acetylenic ketones . Major products formed from these reactions include substituted pyrazoles and pyrazolo[1,5-a]pyrimidines .
Aplicaciones Científicas De Investigación
3-Pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- has a wide range of scientific research applications:
Mecanismo De Acción
The mechanism of action of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- involves its interaction with specific molecular targets. The compound can act as an inhibitor of enzymes such as p38MAPK and various kinases, which play crucial roles in cellular signaling pathways . By binding to these targets, the compound can modulate biological processes, leading to therapeutic effects.
Comparación Con Compuestos Similares
Similar compounds to 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- include:
4-Amino-1-methyl-3-n-propyl-5-pyrazolecarboxamide: This compound features a propyl group instead of a phenyl group and exhibits different reactivity and applications.
3-Methyl-2-phenyl-4-pyrazolecarboxylic acid: This compound has a methyl group at the 3-position and a phenyl group at the 2-position, leading to variations in its chemical behavior.
The uniqueness of 3-pyrazolecarboxylic acid, 4-amino-1-methyl-5-phenyl- lies in its specific substitution pattern, which imparts distinct reactivity and biological activity compared to its analogs.
Propiedades
Número CAS |
91857-82-8 |
|---|---|
Fórmula molecular |
C11H11N3O2 |
Peso molecular |
217.22 g/mol |
Nombre IUPAC |
4-amino-1-methyl-5-phenylpyrazole-3-carboxylic acid |
InChI |
InChI=1S/C11H11N3O2/c1-14-10(7-5-3-2-4-6-7)8(12)9(13-14)11(15)16/h2-6H,12H2,1H3,(H,15,16) |
Clave InChI |
WHJRNKNQPITWBI-UHFFFAOYSA-N |
SMILES canónico |
CN1C(=C(C(=N1)C(=O)O)N)C2=CC=CC=C2 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
















